molecular formula C14H26N2O2 B5855260 Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate

Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate

Cat. No.: B5855260
M. Wt: 254.37 g/mol
InChI Key: GYRNYRHEGWCFOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The piperidine ring is essential for chiral optimization, and the synthesis often involves intra- and intermolecular reactions leading to substituted piperidines . Industrial production methods focus on cost-effective and scalable processes to produce high yields of the compound.

Chemical Reactions Analysis

Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of nitric oxide synthase, which plays a role in various physiological processes . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-3-18-14(17)12-4-10-16(11-5-12)13-6-8-15(2)9-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRNYRHEGWCFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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